(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a benzyl group that is further functionalized with an allyloxy group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-allyloxybenzyl alcohol with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-allyloxybenzaldehyde or 4-allyloxybenzoic acid.
Reduction: Formation of (4-allyloxy-benzyl)-piperidin-3-ylmethyl-amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its functional groups allow for the creation of polymers or coatings with specific properties, such as enhanced durability or antimicrobial activity.
Mechanism of Action
The mechanism of action of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding or π-π interactions, while the allyloxy and benzyl groups can enhance the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Allyloxy-benzyl)-pyridin-2-ylmethyl-amine: Similar structure but with the pyridine ring substituted at the 2-position.
(4-Allyloxy-benzyl)-pyridin-4-ylmethyl-amine: Similar structure but with the pyridine ring substituted at the 4-position.
(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the allyloxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-10-19-16-7-5-14(6-8-16)11-18-13-15-4-3-9-17-12-15/h2-9,12,18H,1,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPAHRPEBBRZME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.